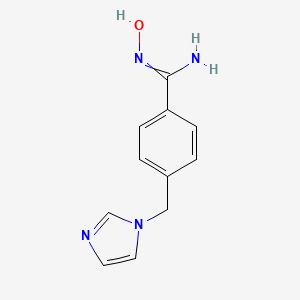
Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound known for its unique structure and properties It is a derivative of urea, featuring two nitrosourea groups attached to a pentamethylene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of 1,5-diaminopentane with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, which can inhibit cancer cell growth.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) involves the formation of DNA cross-links. The chloroethyl groups react with DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can disrupt DNA replication and transcription, ultimately inhibiting cell growth and proliferation. The nitroso groups may also contribute to the compound’s biological activity by generating reactive nitrogen species.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in cancer therapy.
Lomustine (CCNU): Similar to carmustine, used for its antineoplastic properties.
Semustine (MeCCNU): Another nitrosourea derivative with similar applications.
Uniqueness
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other nitrosourea compounds. Its pentamethylene chain offers different spatial configuration and interaction with biological targets, potentially leading to unique therapeutic effects.
Propiedades
Número CAS |
60784-44-3 |
|---|---|
Fórmula molecular |
C11H20Cl2N6O4 |
Peso molecular |
371.22 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[5-[[2-chloroethyl(nitroso)carbamoyl]amino]pentyl]-1-nitrosourea |
InChI |
InChI=1S/C11H20Cl2N6O4/c12-4-8-18(16-22)10(20)14-6-2-1-3-7-15-11(21)19(17-23)9-5-13/h1-9H2,(H,14,20)(H,15,21) |
Clave InChI |
IUOREBDXBDTVOS-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)N(CCCl)N=O)CCNC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


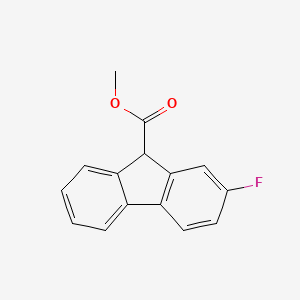
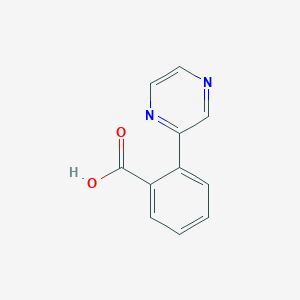
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
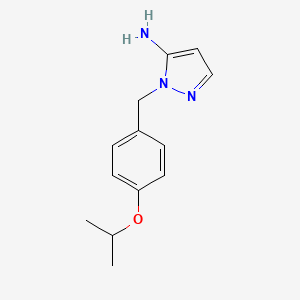


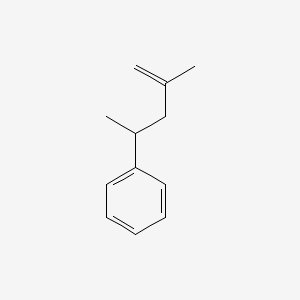
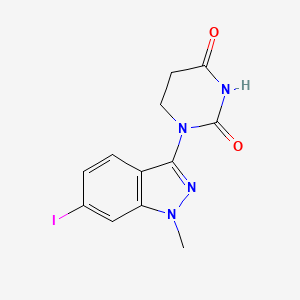
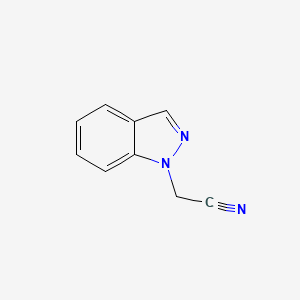

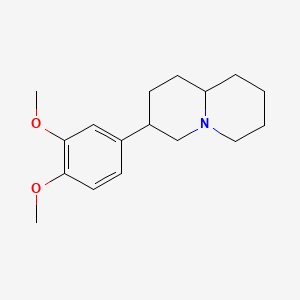
![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)
